Tributyl(3-methyl-2-butenyl)tin
Overview
Description
Tributyl(3-methyl-2-butenyl)tin is a clear colorless liquid . It is used in prenylation of ethyl propiolate and is also involved in chemical research . It presents promising prospects in combating an array of diseases, encompassing specific cancer variants and fungal afflictions .
Synthesis Analysis
Tributyl(3-methyl-2-butenyl)tin can be synthesized from magnesium turnings, tributyltin chloride, and 1-chloro-3-methyl-2-butene in anhydrous tetrahydrofuran (THF) under sonication . The reaction temperature should be kept below 20°C to prevent side reactions . After the reaction, the mixture is poured into ice water and extracted with ether . The oil obtained after evaporation is sufficiently pure for direct use in most reactions .Molecular Structure Analysis
The molecular formula of Tributyl(3-methyl-2-butenyl)tin is C17H36Sn . It has an average mass of 359.178 Da and a monoisotopic mass of 360.183899 Da .Chemical Reactions Analysis
Tributyl(3-methyl-2-butenyl)tin is used in prenylation of ethyl propiolate . More details about its chemical reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
Tributyl(3-methyl-2-butenyl)tin has a boiling point of 283 °C (lit.) and a density of 1.069 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.488 (lit.) .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of the Application : Tributyl(3-methyl-2-butenyl)tin is used in the prenylation of ethyl propiolate . Prenylation is a chemical reaction that attaches a prenyl group to an organic molecule. The prenyl group is derived from 3-methyl-2-butenyl, and the reaction is facilitated by the tributyltin component.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally, the reaction involves combining Tributyl(3-methyl-2-butenyl)tin with ethyl propiolate in the presence of a catalyst under controlled conditions .
- Results or Outcomes : The outcome of this reaction is the prenylated product of ethyl propiolate . The yield and purity of the product can vary depending on the specific conditions and procedures used.
Safety And Hazards
Tributyl(3-methyl-2-butenyl)tin is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure can cause damage to organs . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided .
properties
IUPAC Name |
tributyl(3-methylbut-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRYQPTIWSVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370465 | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(3-methyl-2-butenyl)tin | |
CAS RN |
53911-92-5 | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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